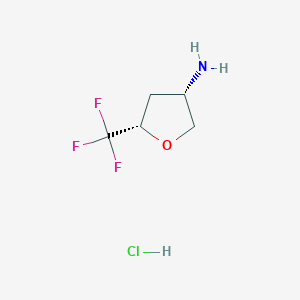

(3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride

Description

(3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, with an amine group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name |

(3S,5S)-5-(trifluoromethyl)oxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-1-3(9)2-10-4;/h3-4H,1-2,9H2;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAKDFAIZUSOCY-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408937-50-6 | |

| Record name | rac-(3R,5R)-5-(trifluoromethyl)oxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Amination: The amine group is introduced at the 3-position through a nucleophilic substitution reaction using an appropriate amine source.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of methyl-substituted derivatives.

Substitution: Formation of various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

- Reagent in Chemical Reactions : It is utilized in reactions aimed at creating functionalized derivatives that can serve diverse purposes in research and development.

Biology

- Enzyme Mechanisms : Research indicates that (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride is employed to study enzyme mechanisms. It has been shown to modulate enzymatic pathways, potentially acting as an inhibitor or activator depending on the biological context.

- Protein-Ligand Interactions : The compound has demonstrated promising results in modulating the activity of receptors linked to neurological functions, with the trifluoromethyl group enhancing binding affinity compared to other analogs.

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic properties suggest it may serve as a precursor for drug development. Its structural features enable it to interact effectively with biological targets, making it a candidate for further pharmacological studies.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with unique properties due to its distinct chemical structure and reactivity.

Enzyme Inhibition Study

A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways at concentrations around 50 µM. This inhibition was significant enough to warrant further investigation into its potential therapeutic uses in metabolic disorders.

Protein-Ligand Interaction Study

In another study focusing on protein-ligand interactions, the compound showed promising results in modulating receptor activity linked to neurological functions. The enhanced binding affinity attributed to the trifluoromethyl group was a key finding that could inform future drug design efforts.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(3S,5S)-5-Methyl-oxolan-3-amine;hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.

(3S,5S)-5-Chloromethyl-oxolan-3-amine;hydrochloride: Similar structure but with a chloromethyl group.

Uniqueness:

- The presence of the trifluoromethyl group in (3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(3S,5S)-5-(Trifluoromethyl)oxolan-3-amine;hydrochloride is a chemical compound that has garnered attention in various fields such as medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability compared to similar compounds. The oxolane ring structure contributes to its ability to interact with biological targets effectively.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to increase binding affinity and selectivity towards molecular targets. The amine group facilitates hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of these targets.

Enzyme Interaction

Research indicates that this compound is employed in studies focusing on enzyme mechanisms. It has been shown to affect various enzymatic pathways, potentially acting as an inhibitor or modulator depending on the context of the biological system being studied .

Applications in Research

This compound serves as a valuable building block in organic synthesis and drug development. Its unique properties make it suitable for creating complex organic molecules that can be used in medicinal chemistry.

Comparative Analysis

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Enzyme modulation, potential therapeutic applications |

| (3S,5S)-5-Methyl-oxolan-3-amine;hydrochloride | Methyl group | Similar but less potent due to lower lipophilicity |

| (3S,5S)-5-Chloromethyl-oxolan-3-amine;hydrochloride | Chloromethyl group | Different interaction profile with biological targets |

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways at concentrations around 50 µM. This inhibition was significant enough to warrant further investigation into its potential therapeutic uses in metabolic disorders .

- Protein-Ligand Interaction : In another study focusing on protein-ligand interactions, the compound showed promising results in modulating the activity of certain receptors linked to neurological functions. The presence of the trifluoromethyl group was noted to enhance binding affinity significantly compared to other analogs.

Q & A

Q. What are the recommended synthetic routes for (3S,5S)-5-(trifluoromethyl)oxolan-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Stereoselective synthesis of trifluoromethylated oxolane derivatives typically involves ring-closing reactions or enantioselective catalysis. For example:

- Ring-opening/cyclization strategies : Use trifluoromethyl ketones or aldehydes with chiral amines under reducing conditions (e.g., NaBH or LiAlH) to form the oxolane ring .

- Chiral resolution : Employ chiral auxiliaries or enzymes to isolate the (3S,5S) diastereomer .

- Reaction monitoring : Optimize purity via thin-layer chromatography (TLC) or HPLC, as demonstrated in phosphazene synthesis (reaction completion monitored over 3 days) .

Q. How can the stereochemical configuration of (3S,5S)-5-(trifluoromethyl)oxolan-3-amine hydrochloride be confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as applied to structurally similar pyrrolidine derivatives .

- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

- NMR spectroscopy : Use -NMR to analyze trifluoromethyl group coupling patterns or NOE experiments to confirm spatial arrangement .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

- Solubility testing : Perform phase-solubility studies in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 1–7) .

- Stability assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store at -20°C in desiccated, amber vials to prevent hydrolysis, as recommended for analogous hydrochlorides .

Advanced Research Questions

Q. How do competing synthetic pathways for introducing the trifluoromethyl group impact enantiomeric excess (ee) and reaction scalability?

Methodological Answer:

- Trifluoromethylation routes : Compare electrophilic (e.g., Togni’s reagent) vs. nucleophilic (Ruppert–Prakash reagent) approaches. Electrophilic methods may favor higher ee but require transition-metal catalysts (e.g., Cu(I)) .

- Scalability challenges : Address byproduct formation (e.g., HF elimination) via flow chemistry or tandem quenching systems .

Q. What analytical strategies resolve contradictions in reported biological activity data for trifluoromethylated amines?

Methodological Answer:

- Dose-response profiling : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with rigorous controls for counterion interference (e.g., chloride vs. freebase) .

- Metabolite screening : Employ LC-MS/MS to identify degradation products that may confound activity results, as seen in tryptamine analogs .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

Q. What are the challenges in achieving >99% enantiomeric purity, and how can they be mitigated?

Methodological Answer:

- Chiral chromatography : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns .

- Kinetic resolution : Optimize reaction kinetics using chiral catalysts (e.g., Jacobsen’s Co-salen) to favor the desired diastereomer .

Q. How does the hydrochloride salt form influence crystallinity and bioavailability compared to freebase?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.